![molecular formula C19H21N3O5S B7538952 N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). It is a potent inhibitor of HDAC1, HDAC3, and HDAC6, and has been shown to exhibit anti-tumor activity in preclinical studies.
Mechanism of Action
MS-275 exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, and the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MS-275 has been shown to have other biochemical and physiological effects. It has been reported to induce autophagy, a process by which cells degrade and recycle their own components, and to inhibit angiogenesis, the formation of new blood vessels. MS-275 has also been shown to affect the immune system, by increasing the activity of natural killer cells and promoting the differentiation of T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of MS-275 as a research tool is its specificity for HDAC1, HDAC3, and HDAC6. This allows researchers to selectively target these enzymes and investigate their roles in various biological processes. However, one limitation of MS-275 is its lack of selectivity for different cancer cell types. MS-275 has been shown to exhibit anti-tumor activity in a wide range of cancer cell lines, but its effectiveness may vary depending on the specific type of cancer.
Future Directions
There are several future directions for research on MS-275. One area of interest is the development of more potent and selective HDAC inhibitors, with improved pharmacokinetic properties and fewer side effects. Another direction is the investigation of combination therapies, in which MS-275 is used in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of MS-275 as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
MS-275 is a potent HDAC inhibitor with anti-tumor activity and potential as a treatment for other diseases. Its specificity for HDAC1, HDAC3, and HDAC6 makes it a valuable research tool for investigating the role of these enzymes in various biological processes. While there are limitations to its effectiveness in different cancer cell types, there are many future directions for research on MS-275, including the development of more potent and selective HDAC inhibitors and the investigation of combination therapies.
Synthesis Methods
The synthesis of MS-275 involves the reaction of 2-aminophenol with methanesulfonyl chloride to form N-(2-hydroxyphenyl)methanesulfonamide, which is then reacted with 4-(2-oxopyrrolidin-1-yl)phenol in the presence of a base to form MS-275. The yield of the synthesis is approximately 30-40%, and the purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
MS-275 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. MS-275 has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as for its anti-inflammatory effects.
properties
IUPAC Name |
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-28(25,26)21-17-6-3-2-5-16(17)20-18(23)13-27-15-10-8-14(9-11-15)22-12-4-7-19(22)24/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKBQJSHUMQNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

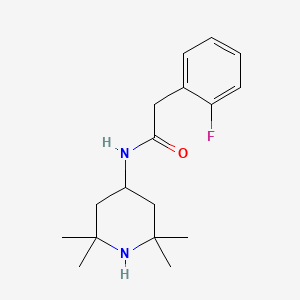
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
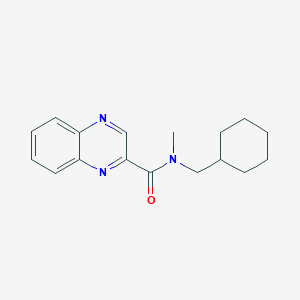
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
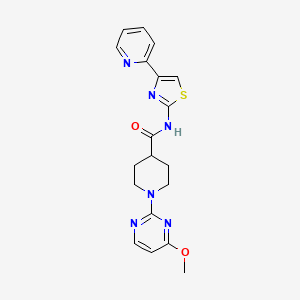
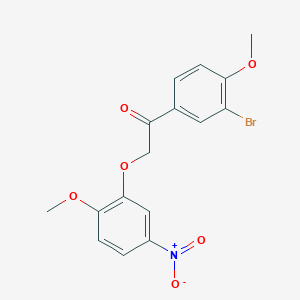
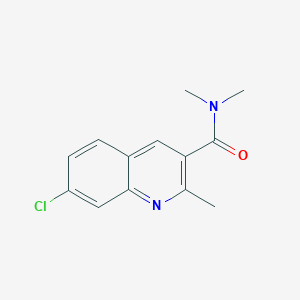
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)